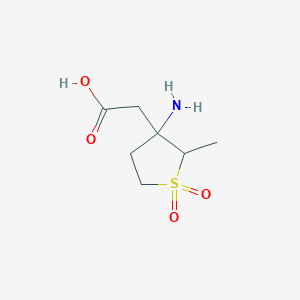
2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . This compound features a cyclobutyl group attached to a pyrazole ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of cyclobutyl derivatives with pyrazole intermediates. One common method includes the alkylation of 1H-pyrazole-4-carbaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(1H-Pyrazol-4-yl)ethanol: Lacks the cyclobutyl group, making it less sterically hindered.
Uniqueness
2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both a cyclobutyl group and a pyrazole ring, which can impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-cyclobutyl-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H14N2O/c12-9(4-7-2-1-3-7)8-5-10-11-6-8/h5-7,9,12H,1-4H2,(H,10,11) |
Clave InChI |
FYBXRTPFKFRNTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CC(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


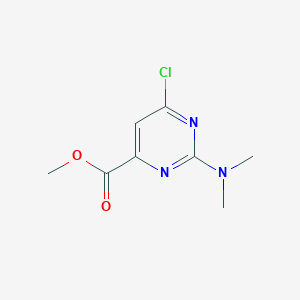
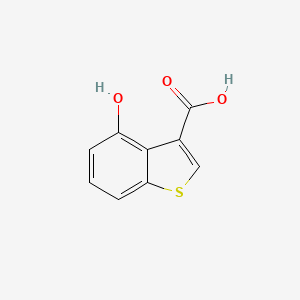
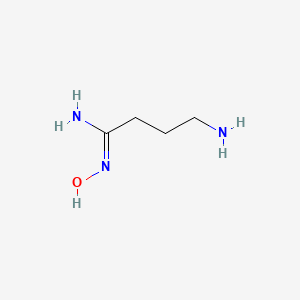

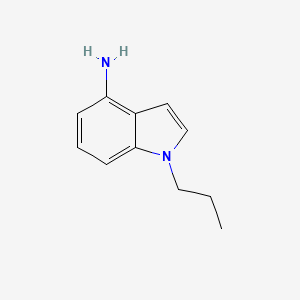
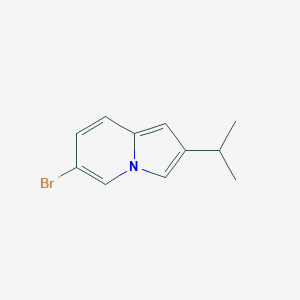
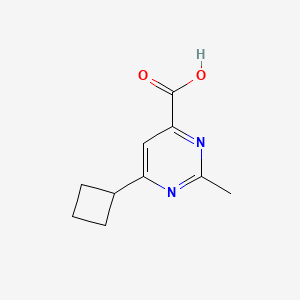
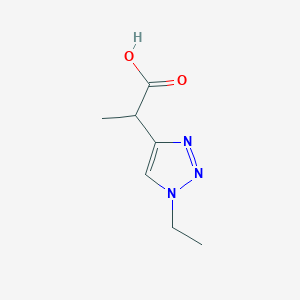
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
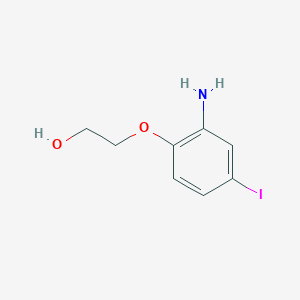
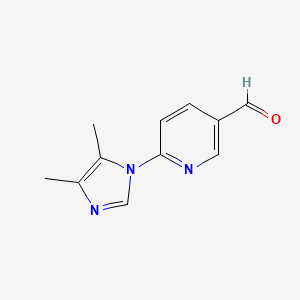
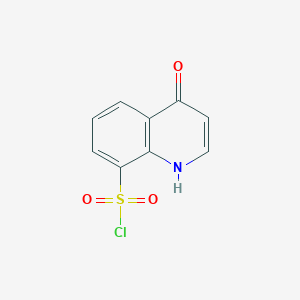
![6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
